molecular formula C23H24ClN3OS B2450806 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride CAS No. 1217110-51-4

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride

Cat. No. B2450806
CAS RN: 1217110-51-4
M. Wt: 425.98
InChI Key: JDADAVWGEOIVSE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride, commonly known as BTA-NAP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small molecules that possess biological activity and has been studied for its potential use in various applications.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride, have been investigated for their corrosion inhibiting properties. For instance, benzothiazole derivatives demonstrated high efficiency in preventing steel corrosion in acidic environments, owing to their ability to adsorb onto metal surfaces through both physical and chemical means. Quantum chemical parameters, calculated using the density functional theory (DFT), correlate well with experimental results, highlighting their potential in corrosion protection applications (Hu et al., 2016).

Synthesis and Chemical Properties

Research has explored the synthesis of structurally diverse libraries through reactions involving benzothiazole derivatives. These compounds are versatile precursors in various alkylation and ring closure reactions, generating a wide array of compounds. Such versatility underscores their importance in the development of novel chemical entities for further exploration in different scientific domains (Roman, 2013).

Biological Activities

Benzimidazole-based Schiff base copper(II) complexes containing benzothiazole motifs exhibit significant DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. These findings suggest their potential as therapeutic agents, demonstrating the ability of benzothiazole derivatives to intercalate with DNA and induce cytotoxic effects in a cellular context (Paul et al., 2015).

Antimicrobial and Anti-proliferative Activities

Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds showcase promising biological properties, underscoring the therapeutic potential of benzothiazole derivatives in addressing microbial infections and cancer (Mansour et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS.ClH/c1-25(2)14-7-15-26(23-24-20-10-5-6-11-21(20)28-23)22(27)19-13-12-17-8-3-4-9-18(17)16-19;/h3-6,8-13,16H,7,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDADAVWGEOIVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride

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